molecular formula C26H28N2OS B3590253 1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE

1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE

Cat. No.: B3590253
M. Wt: 416.6 g/mol
InChI Key: ZSSAQVLVKNUTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the diphenylmethyl group: This step might involve the reaction of the piperazine intermediate with benzyl chloride under basic conditions.

    Attachment of the tetrahydrobenzothiophene moiety: This could be done through a Friedel-Crafts acylation reaction using the appropriate acyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antidepressant.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERIDINE
  • 1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)MORPHOLINE

Uniqueness

1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE is unique due to its specific structural features, which may confer distinct pharmacological properties compared to its analogs. The presence of the tetrahydrobenzothiophene moiety, in particular, might influence its binding affinity and selectivity for certain biological targets.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2OS/c29-26(23-19-30-24-14-8-7-13-22(23)24)28-17-15-27(16-18-28)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,19,25H,7-8,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSAQVLVKNUTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE
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1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE
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1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE
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1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE
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1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE
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1-(DIPHENYLMETHYL)-4-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONYL)PIPERAZINE

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